molecular formula C15H16N2O B12078379 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide

Cat. No.: B12078379
M. Wt: 240.30 g/mol
InChI Key: SSCJEOZVDPREKF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is a carboximidamide derivative of a benzyloxy-substituted benzene, a class of organic compounds known for their utility in medicinal chemistry and chemical synthesis. As a carboximidamide, the compound features an amidine functional group, which can serve as a key pharmacophore or a versatile building block for the synthesis of nitrogen-containing heterocycles, such as imidazoles, pyrimidines, and other fused ring systems . The benzyloxy and methyl substituents on the phenyl ring influence the compound's electronic properties, lipophilicity, and overall metabolic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers may employ this compound in the development of novel therapeutic agents, as carboximidamide derivatives are frequently explored for their potential biological activities, including enzyme inhibition and receptor antagonism. The compound is provided for research purposes, and like similar reagents, may require cold-chain transportation to ensure stability . It is intended for use in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

5-methyl-2-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C15H16N2O/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,16,17)

InChI Key

SSCJEOZVDPREKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions to form the benzyloxy group.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboximidamide Group: This can be achieved by reacting the intermediate compound with cyanamide under acidic conditions to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The carboximidamide group can be reduced to form an amine derivative.

    Substitution: The methyl group can undergo electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it useful in organic synthesis and materials science.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or modulator. Studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Medicine

Research indicates that this compound may exhibit antimicrobial and anticancer activities. Its structural similarities to known bioactive compounds suggest that it could inhibit cell proliferation in cancer cell lines.

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound possess notable antimicrobial properties. For example, derivatives have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AEscherichia coli32 µg/mL
Benzothiazole Derivative BStaphylococcus aureus16 µg/mL
This compoundPending empirical dataPending empirical data

Anticancer Activity

The anticancer potential of this compound has been suggested through structure-activity relationship studies that demonstrate its ability to inhibit the growth of cancer cells. For instance, research on similar compounds has indicated efficacy against colon cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the effects of benzothiazole derivatives found that specific modifications in chemical structure led to enhanced activity against cancer cells. The modification of functional groups was crucial in increasing selectivity and potency.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboximidamide group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Positional Substituents Functional Groups
This compound Benzene 2-benzyloxy, 5-methyl, 1-carboximidamide Ether, methyl, amidine
2-Mercapto-5-benzimidazolecarboxylic Acid Benzimidazole 2-thioxo, 5-carboxylic acid Thioxo (C=S), carboxylic acid
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride Benzimidazole 2-methyl, 5-carboxylic acid (as hydrochloride salt) Methyl, carboxylic acid, hydrochloride
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene 5-amino, 2-carboxylate (ester) Amino, ester

Key Observations :

  • Core Rings : The target compound’s benzene ring lacks the heteroatoms present in benzimidazoles (N) and benzothiophenes (S), altering electronic properties and aromaticity.
  • Functional Groups : The amidine group in the target contrasts with the carboxylic acids (–2) and esters (), impacting solubility (amidines are more basic) and reactivity (e.g., nucleophilicity).
  • Substituent Positions : The 2-benzyloxy group in the target enhances lipophilicity compared to the 2-thioxo () or 2-methyl () groups.

Physicochemical and Application Differences

Table 2: Comparative Properties and Uses

Compound Solubility Profile Reactivity Highlights Applications
This compound Likely soluble in polar aprotic solvents (amidine basicity) Amidine participates in Schiff base formation, coordination chemistry Hypothetical: Drug intermediates, catalysts
2-Mercapto-5-benzimidazolecarboxylic Acid Moderate solubility (acidic thiol/carboxylic acid) Thiol group prone to oxidation; carboxylic acid undergoes esterification Enzyme inhibition, metal chelation
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride High water solubility (hydrochloride salt) Acid-catalyzed reactions; salt enhances stability Lab chemicals, antimicrobial research
Methyl 5-amino-1-benzothiophene-2-carboxylate Soluble in organic solvents (ester group) Ester hydrolysis to carboxylic acid; amino group supports derivatization Synthetic intermediates, optoelectronics

Research Findings :

  • Benzimidazole Derivatives (–2) : Widely studied for antimicrobial and antiviral activity due to their planar aromatic systems and hydrogen-bonding capacity. The hydrochloride salt in improves bioavailability .
  • Benzothiophene Derivatives (): The amino and ester groups enable use in polymer chemistry and as intermediates for bioactive molecules .
  • Target Compound : The amidine group’s strong basicity and nucleophilicity suggest utility in coordination chemistry (e.g., metal-organic frameworks) or as a protease inhibitor mimic.

Biological Activity

2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with cyclooxygenase enzymes (COX), particularly COX-2. The inhibition of COX-2 is significant because this enzyme plays a critical role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Inhibition Studies

Research indicates that this compound exhibits competitive inhibition against COX-2, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The following table summarizes the IC50 values for various compounds in relation to COX-2 inhibition:

Compound NameIC50 (μM)Reference
This compound6.71
Indomethacin6.70
Aspirin10.00

Pharmacokinetic Properties

Pharmacokinetic studies predict favorable absorption and distribution characteristics for this compound:

  • Bioavailability : High likelihood of oral bioavailability.
  • Blood-Brain Barrier (BBB) Penetration : Predicted to be permeant, allowing potential central nervous system effects.
  • Toxicity Profile : Low probability of significant toxic effects based on computational predictions.

Case Studies and Experimental Findings

  • In Vitro Studies : A study conducted on human liver microsomes demonstrated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions compared to other NSAIDs .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the active site of COX-2, stabilizing the enzyme-substrate complex and preventing the conversion of arachidonic acid into pro-inflammatory mediators .
  • Comparative Analysis : When compared to other synthetic derivatives in its class, this compound exhibited superior anti-inflammatory activity and a more favorable safety profile .

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